molecular formula C8H15Cl2N3 B2541768 3-(1H-Imidazol-2-YL)-piperidine dihydrochloride CAS No. 1263378-48-8

3-(1H-Imidazol-2-YL)-piperidine dihydrochloride

Cat. No.: B2541768
CAS No.: 1263378-48-8
M. Wt: 224.13
InChI Key: GCUCSRLYSZQZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Imidazol-2-YL)-piperidine dihydrochloride is a useful research compound. Its molecular formula is C8H15Cl2N3 and its molecular weight is 224.13. The purity is usually 95%.
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Scientific Research Applications

Convenient Synthesis Methods

Researchers have developed convenient preparation methods for 3- and 4-(1H-azol-1-yl)piperidines, which are crucial for synthesizing various derivatives of imidazole-containing compounds, including "3-(1H-Imidazol-2-YL)-piperidine dihydrochloride." Such methods facilitate the exploration of these compounds' potential applications in medicinal chemistry and drug development (Shevchuk et al., 2012).

Antagonists for Human Histamine H3 Receptor

Piperidine derivatives have been synthesized and evaluated as potential human histamine H3 receptor agonists. The research has highlighted the role of piperidine-containing compounds in modulating histamine H3 receptors, which are significant for developing new treatments for neurological and inflammatory diseases (Ishikawa et al., 2010).

Antitubercular Agents

A series of novel 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives have been synthesized and shown to exhibit good antitubercular activity. This research provides a foundation for developing new antitubercular agents, demonstrating the therapeutic potential of imidazole and piperidine derivatives in tackling mycobacterial infections (Raju et al., 2020).

CGRP Receptor Antagonist Substructure

The compound 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a substructure in CGRP receptor antagonists, underscores the importance of imidazole and piperidine derivatives in developing treatments for conditions like migraine, where CGRP plays a significant role. Efficient syntheses for this privileged substructure have been developed, emphasizing its potential in medicinal chemistry (Leahy et al., 2012).

Novel Scaffolds for Surfactants and Microbial Activity

Imidazole and piperidine-based compounds have been synthesized from stearic acid, yielding novel scaffolds with potential applications as non-ionic surfactants and in evaluating microbiological activities. This research highlights the versatility of these compounds beyond pharmaceuticals, extending into materials science and microbiology (Abdelmajeid et al., 2017).

Safety and Hazards

The safety information available indicates that “3-(1H-Imidazol-2-YL)-piperidine dihydrochloride” has a GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

3-(1H-imidazol-2-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;;/h4-5,7,9H,1-3,6H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUCSRLYSZQZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=CN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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